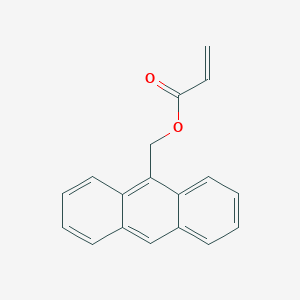

1-Ethynyl-4-octyloxy-benzene

説明

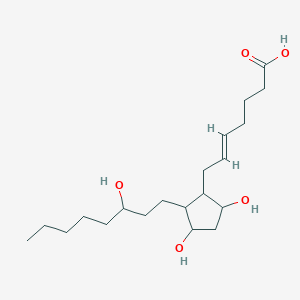

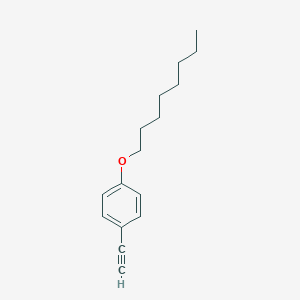

1-Ethynyl-4-octyloxy-benzene is a chemical compound with the molecular formula C16H22O . It is a derivative of benzene, which is a cyclic hydrocarbon .

Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with the esterification of 4-fluorophenol and 4-iodobenzoic acid, followed by etherification of 4-iodophenol and bromooctane. The target molecule is obtained from the coupling of the precursors with alkyne through the Sonogashira reaction of terminal alkyne with alkenyl halides catalyzed by Pd(0)/CuI .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring with an ethynyl group and an octyloxy group attached .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of π-conjugated poly(acyl methane)-b-poly(phenylene ethynylene) copolymers .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 322.3±25.0 °C at 760 mmHg, and a flash point of 144.7±18.9 °C . It has a molar refractivity of 72.6±0.4 cm3, and its polarizability is 28.8±0.5 10-24 cm3 .科学的研究の応用

Thermal and Semiconducting Properties

1-Ethynyl-4-octyloxy-benzene derivatives have been explored for their thermal behavior and semiconducting properties. For instance, a bis-pyrene derivative synthesized from a related compound demonstrated notable fluorescence and semiconducting characteristics. Studies focused on thermal analysis, thin film formation, and the influence of temperature on thin film morphology and electrical properties, paving the way for applications in organic thin film transistors (Constantinescu et al., 2015).

Humidity Sensing

Novel ethynylated polymers, closely related to this compound, have shown promising applications in humidity sensing. The polymers’ sensitivity to relative humidity and specific hydroxylated molecules suggests their potential for environmental monitoring and sensing applications (Bearzotti et al., 2001).

Nanoscopic Cages and Sensors

Derivatives of this compound have been used to construct nanoscopic cages with organometallic backbones, demonstrating applications as selective sensors for picric acid, a common explosive material. These findings underscore the potential for using such compounds in security and environmental monitoring (Samanta & Mukherjee, 2013).

Electronic and Photovoltaic Applications

Compounds synthesized from this compound have been investigated for their potential in electronic and photovoltaic applications. For instance, a triple bond side-chained benzodithiophene copolymer demonstrated high decomposition temperature, narrow bandgap, and notable power conversion efficiency in solar cell devices (Wen et al., 2014).

作用機序

将来の方向性

The future directions for 1-Ethynyl-4-octyloxy-benzene could involve its use in the synthesis of optically active materials for applications in chirality resolution, asymmetric catalysis, and circularly polarized luminescence . Its potential applications in optical quantum information, data storage, and chirality sensing are particularly interesting .

特性

IUPAC Name |

1-ethynyl-4-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-3-5-6-7-8-9-14-17-16-12-10-15(4-2)11-13-16/h2,10-13H,3,5-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXVPVOCRGJPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。